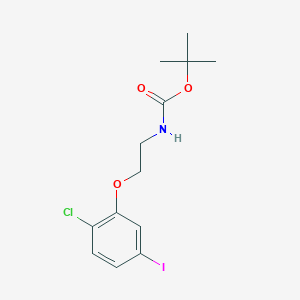
tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-iodo-substituted phenoxy group, and an ethyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-chloro-5-iodophenoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 2-(2-chloro-5-iodophenoxy)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenoxy ring can participate in nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Substitution: Formation of azido, cyano, or thiol-substituted derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine.
科学研究应用
Chemistry: tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: this compound has potential applications in drug development. Its ability to modify biological molecules makes it a candidate for designing prodrugs and drug delivery systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and polymers.
作用机制
The mechanism of action of tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate: A structurally related compound with a pyrimidine ring instead of a phenoxy group.
tert-Butyl (2-(2-chloro-5-bromophenoxy)ethyl)carbamate: A similar compound with a bromine atom instead of iodine.
Uniqueness: tert-Butyl (2-(2-chloro-5-iodophenoxy)ethyl)carbamate is unique due to the presence of both chloro and iodo substituents on the phenoxy ring. This combination of halogens provides distinct reactivity and binding properties, making it valuable in specific synthetic and research applications.
属性
IUPAC Name |
tert-butyl N-[2-(2-chloro-5-iodophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClINO3/c1-13(2,3)19-12(17)16-6-7-18-11-8-9(15)4-5-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXJFHUKZVBPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














